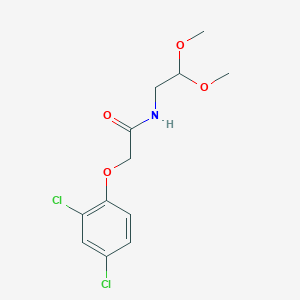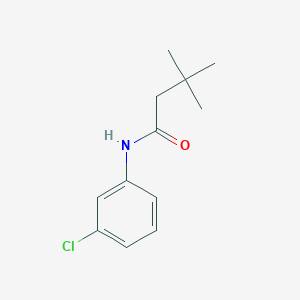
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide, commonly known as 'Dicamba', is a selective herbicide that is widely used in agriculture to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of the weed by mimicking the plant hormone auxin. This causes the weed to grow abnormally, leading to stunted growth and eventual death. Dicamba is also known to inhibit the activity of certain enzymes that are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes that are involved in plant growth and development, as well as in the production of certain proteins. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a well-established herbicide with a known mode of action, making it a useful tool for researchers. However, Dicamba can also have unintended effects on non-target plants, which can complicate experiments and make it difficult to draw conclusions.
Direcciones Futuras
There are several future directions for research on Dicamba. One area of interest is the development of new formulations that are more effective and have fewer environmental impacts. Another area of research is the study of Dicamba resistance in weeds, which has become a growing concern in recent years. Additionally, there is a need for more research on the long-term effects of Dicamba on the environment and human health.
Conclusion:
In conclusion, Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. Dicamba has a range of biochemical and physiological effects on plants and is commonly used in laboratory experiments. However, there are also concerns about its potential impact on non-target plants and the environment. Further research is needed to develop new formulations, study resistance in weeds, and understand the long-term effects of Dicamba.
Métodos De Síntesis
Dicamba can be synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with 2,2-dimethoxyethylamine to form Dicamba. The synthesis method is well-established and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba is a systemic herbicide, which means that it is absorbed by the plant and transported to the site of action, resulting in the death of the weed.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
|---|---|
Fórmula molecular |
C12H15Cl2NO4 |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C12H15Cl2NO4/c1-17-12(18-2)6-15-11(16)7-19-10-4-3-8(13)5-9(10)14/h3-5,12H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
YINUIUNFVLGJGT-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
SMILES canónico |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)



